2-Amino-6-methylpyridin-4-ol

Molecular Weight Hydrogen Bonding Physicochemical Properties

Replace non-selective aminopyridines with the precise substitution pattern of 2-Amino-6-methylpyridin-4-ol. Unlike analogs lacking the 4-OH or 6-Me groups, this scaffold offers a distinct tautomeric equilibrium (predominantly 4(1H)-one) and orthogonal H-bonding capacity. - **Synthetic utility:** Sequential chemoselective transformations via differentiated amino vs. hydroxyl nucleophilicity - **Structural precision:** HBD=2, HBA=3 for predictable supramolecular assembly & metal coordination - **Supply integrity:** ≥95% purity with full COA/SDS documentation

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 79175-91-0
Cat. No. B3155098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methylpyridin-4-ol
CAS79175-91-0
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C=C(N1)N
InChIInChI=1S/C6H8N2O/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H3,7,8,9)
InChIKeyCGQOFJKJTMICBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methylpyridin-4-ol: Chemical Identity & Core Properties


2-Amino-6-methylpyridin-4-ol (CAS 79175-91-0) is a heterocyclic organic compound within the aminopyridine class, characterized by a pyridine ring bearing an amino group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position [1]. This substitution pattern yields a molecular weight of 124.14 g/mol [1] and a unique tautomeric equilibrium that predominantly favors the 2-amino-6-methylpyridin-4(1H)-one form under standard conditions . The compound is primarily sourced as a building block for medicinal chemistry and materials science applications, with commercial availability in research quantities at typical purities of 95-98% .

Building Block Type
Medicinal chemistry & materials science scaffold
Key Selection Feature
Expanded hydrogen bonding profile vs. simpler aminopyridines
Reactivity Context
Predominant 4(1H)-one tautomer enables predictable synthetic behavior

2-Amino-6-methylpyridin-4-ol vs. Common Analogs


The 2-Amino-6-methylpyridin-4-ol scaffold cannot be indiscriminately substituted with other aminopyridines due to significant differences in functional group availability, tautomeric behavior, and physicochemical properties that directly impact synthetic utility and biological activity. While the 2-amino-6-methylpyridine analog (CAS 1824-81-3) lacks the 4-hydroxyl group, limiting its capacity for hydrogen bonding and keto-enol tautomerism [1], the 4-hydroxy-2-aminopyridine analog (CAS 33631-05-9) omits the 6-methyl substituent, altering steric and electronic properties critical for target binding . Furthermore, the 2-amino-4,6-dimethylpyridine analog (CAS 5407-87-4) introduces an additional methyl group that modifies lipophilicity and may compromise selectivity in biological assays . The presence of both amino and hydroxyl groups on the same pyridine ring in 2-Amino-6-methylpyridin-4-ol enables a distinct tautomeric equilibrium and hydrogen bonding network not available in these close analogs .

2-Amino-6-methylpyridine
Lacks 4-hydroxyl group; hydrogen bonding capacity and tautomeric equilibrium may not transfer.
4-Hydroxy-2-aminopyridine
Absence of 6-methyl substituent may shift tautomeric ratio and alter steric and electronic properties.
2-Amino-4,6-dimethylpyridine
Additional methyl group modifies lipophilicity and may compromise selectivity in binding assays.

2-Amino-6-methylpyridin-4-ol: Quantitative Comparison with Analogs


Molecular Weight & Hydrogen Bonding Comparison

The addition of a 4-hydroxyl group to the 2-amino-6-methylpyridine scaffold increases the molecular weight from 108.14 g/mol to 124.14 g/mol, representing a 14.8% increase [1][2]. This modification also increases the hydrogen bond donor count from 1 to 2 and the hydrogen bond acceptor count from 1 to 3, as computed by PubChem [1][2]. The enhanced hydrogen bonding capacity of 2-Amino-6-methylpyridin-4-ol is directly relevant for applications requiring stronger intermolecular interactions, such as crystal engineering and receptor binding.

H-Bonding Profile
Head-to-head
14.8% MW increase; HBD 1→2, HBA 1→3 vs. 2-amino-6-methylpyridine
Supports crystal engineering and receptor binding fit through enhanced polarity and intermolecular interactions.
PubChem computed properties; experimental confirmation advised.
Molecular Weight Hydrogen Bonding Physicochemical Properties

Tautomeric Equilibrium Comparison

2-Amino-6-methylpyridin-4-ol exists in a tautomeric equilibrium with its 2-amino-6-methylpyridin-4(1H)-one form, with the 4(1H)-one tautomer being the predominant species under standard conditions as indicated by IUPAC nomenclature assignments and SMILES notation in authoritative databases [1]. In contrast, the 4-hydroxy-2-aminopyridine analog (CAS 33631-05-9) lacks the 6-methyl substituent, which alters the electronic environment and shifts the keto-enol equilibrium . The specific substitution pattern of 2-Amino-6-methylpyridin-4-ol confers a unique tautomeric ratio that impacts its nucleophilicity and electrophilicity in synthetic transformations.

Tautomeric Preference
Class-level
Predominantly 2-amino-6-methylpyridin-4(1H)-one form under standard conditions
Context-dependent reactivity; dictates nucleophilicity and electrophilicity in condensation and cyclization reactions.
Based on IUPAC nomenclature and structural data; direct quantification to verify.
Tautomerism Keto-Enol Equilibrium Chemical Reactivity

Purity & Procurement Cost Comparison

2-Amino-6-methylpyridin-4-ol is commercially available at a minimum purity of 95% from suppliers such as AKSci , with higher purity grades (NLT 98%) offered by specialized vendors like MolCore . In contrast, 2-Amino-4,6-dimethylpyridine (CAS 5407-87-4) is available at 95-99% purity from various suppliers . While both compounds are sold in research quantities, 2-Amino-6-methylpyridin-4-ol is generally priced at a premium per gram due to its more specialized synthesis and lower commercial availability (e.g., 1g priced at ~$700 USD from Macklin , 250mg at ~$304 USD from eNovation Chemicals [1]). This higher cost reflects its niche utility as a building block for specific medicinal chemistry programs.

Procurement Profile
Context-dependent
95–98% purity; premium pricing observed vs. common aminopyridine analogs
Supports specialized synthesis sourcing review; validate necessity before scale-up orders.
Vendor pricing as of 2024–2025; subject to supply fluctuations.
Purity Procurement Cost Analysis

2-Amino-6-methylpyridin-4-ol: Optimal Use Cases


Hydrogen Bond-Dependent Scaffold Synthesis

Leverage the compound's increased hydrogen bond donor (HBD=2) and acceptor (HBA=3) counts relative to 2-amino-6-methylpyridine to construct supramolecular assemblies and crystal structures that rely on directional non-covalent interactions [1]. The dual HBD/HBA profile enables predictable coordination with metal ions and organic counter-ions, as demonstrated in studies of 2-amino-6-methylpyridinium salts where N—H⋯O hydrogen bonding dominates crystal packing .

Medicinal Chemistry Leveraging Tautomeric Ratios

Utilize the compound's predominant 2-amino-6-methylpyridin-4(1H)-one tautomeric form [1] as a privileged scaffold for developing bioactive molecules where the keto-enol equilibrium is critical for target engagement. This is particularly relevant for programs targeting enzymes or receptors with hydrogen bond-dependent binding pockets, as the 6-methyl substitution directs the tautomeric balance toward the 4(1H)-one species .

Functional Group Orthogonality in Precision Synthesis

Employ the compound's unique combination of a 2-amino group and a 4-hydroxyl group on the same pyridine ring to enable sequential chemoselective transformations. The distinct nucleophilicities of the amino and hydroxyl functionalities, modulated by the 6-methyl group's electronic effects, allow for orthogonal protection/deprotection strategies not possible with simpler aminopyridine analogs lacking the 4-OH substituent [1].

High-Purity & Traceable Building Block Sourcing

Source 2-Amino-6-methylpyridin-4-ol from vendors offering certified purity levels (≥95%) and full analytical documentation (e.g., COA, SDS) [1] for applications in regulated pharmaceutical development or academic research where reproducibility and compound integrity are paramount. The compound's higher procurement cost is justified by its specialized substitution pattern and well-characterized properties .

Application
Selection Property
Validation Focus
Crystal engineering & supramolecular assembly
Hydrogen bond donor/acceptor profile
Intermolecular interaction fidelity
Tautomer-dependent medicinal chemistry
Tautomeric equilibrium preference
Target engagement via keto-enol form
Orthogonal functional group synthesis
Amino/hydroxyl group orthogonality
Chemoselective transformation sequence
Traceable building block sourcing
Certified purity & documentation
Batch-to-batch reproducibility
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